1-(Difluoromethoxy)-2-isothiocyanatobenzene

描述

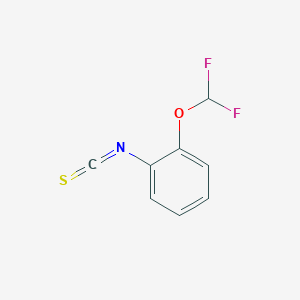

1-(Difluoromethoxy)-2-isothiocyanatobenzene is an organic compound that features both difluoromethoxy and isothiocyanato functional groups attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-2-isothiocyanatobenzene typically involves the introduction of the difluoromethoxy group and the isothiocyanato group onto a benzene ring. One common method involves the reaction of a difluoromethoxy-substituted benzene with a suitable isothiocyanate precursor under controlled conditions. For instance, the reaction can be carried out using phenyl isothiocyanate and a difluoromethoxy-substituted benzene in the presence of a solvent like dimethylbenzene, under nitrogen protection .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield while minimizing the production of by-products.

化学反应分析

Types of Reactions: 1-(Difluoromethoxy)-2-isothiocyanatobenzene can undergo various chemical reactions, including:

Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Cross-Coupling Reactions: The difluoromethoxy group can be involved in cross-coupling reactions, such as those catalyzed by palladium, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or alcohols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and bases like potassium acetate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield thiourea derivatives, while cross-coupling reactions can produce complex aromatic compounds.

科学研究应用

1-(Difluoromethoxy)-2-isothiocyanatobenzene has several applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

作用机制

The mechanism of action of 1-(Difluoromethoxy)-2-isothiocyanatobenzene involves its interaction with specific molecular targets. The isothiocyanato group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The difluoromethoxy group can influence the compound’s overall reactivity and stability, enhancing its effectiveness in various applications .

相似化合物的比较

- 1-(Difluoromethoxy)-2-fluorobenzene

- 1-(Difluoromethoxy)-2-iodobenzene

- 1-(Difluoromethoxy)-2-bromobenzene

Comparison: 1-(Difluoromethoxy)-2-isothiocyanatobenzene is unique due to the presence of both the difluoromethoxy and isothiocyanato groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to similar compounds that lack one of these functional groups .

生物活性

1-(Difluoromethoxy)-2-isothiocyanatobenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiocyanate functional group, which is known for its reactivity and potential biological effects. The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- CAS Number : 101856-90-0

- Molecular Formula : C9H6F2N2OS

The biological activity of this compound primarily stems from its isothiocyanate moiety. Isothiocyanates are known to interact with various molecular targets, influencing cellular pathways involved in cancer progression, inflammation, and oxidative stress.

- Interaction with Biological Targets : The isothiocyanate group can react with nucleophilic sites in proteins, leading to changes in protein function. This reactivity is often linked to anticancer properties as it can induce apoptosis in cancer cells by modifying signaling pathways related to cell survival and proliferation .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).

Anticancer Effects

Research indicates that this compound may possess significant anticancer properties:

- In Vitro Studies : In laboratory settings, this compound has shown efficacy against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation markers .

- Mechanistic Insights : The compound's ability to disrupt microtubule dynamics and inhibit mitotic progression has been documented, suggesting a potential role as a chemotherapeutic agent.

Anti-inflammatory Activity

This compound may also exert anti-inflammatory effects:

- Cytokine Modulation : Studies have indicated that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, thereby reducing inflammation.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity suggests favorable absorption characteristics. However, specific data on bioavailability remain limited.

- Metabolism : Isothiocyanates are generally metabolized via conjugation with glutathione or other nucleophiles, which may influence their biological activity and toxicity profiles.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Difluoromethoxy)-2-isothiocyanatobenzene?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Introducing the difluoromethoxy group via nucleophilic substitution using difluoromethyl bromide on a phenol precursor (e.g., 2-nitrophenol), followed by deprotection .

Converting the nitro group (-NO₂) to an amine (-NH₂) via catalytic hydrogenation.

Reacting the amine with thiophosgene (CSCl₂) to form the isothiocyanate (-NCS) group .

- Key Considerations : Monitor reaction temperatures to avoid decomposition of the isothiocyanate moiety. Use anhydrous conditions to prevent hydrolysis.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures .

- Waste Management : Collect isothiocyanate-containing waste in sealed containers labeled for hazardous organofluorine compounds. Neutralize residual reactivity with 10% sodium bicarbonate before disposal .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify the presence of aromatic protons (δ 6.8–7.5 ppm) and difluoromethoxy signals (δ 4.5–5.5 ppm, split due to J-F coupling) .

- FT-IR : Identify the isothiocyanate stretch (~2050–2150 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 229.02 (C₈H₅F₂NOS⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective introduction of the isothiocyanate group?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the intermediate thiocyanate ion .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the thiocarbonyl group, improving yield to >85% .

- Temperature Control : Maintain 0–5°C during thiophosgene addition to minimize side reactions (e.g., dimerization) .

Q. What advanced analytical techniques are suitable for assessing compound purity and stability?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities at 254 nm. Retention time ~8.2 minutes .

- Thermogravimetric Analysis (TGA) : Determine thermal stability; decomposition onset typically occurs at 150°C .

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and intermolecular interactions (e.g., F···S contacts) .

Q. How does the electron-withdrawing difluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The -OCF₂ group decreases electron density on the benzene ring, directing electrophilic substitution to the para position relative to the isothiocyanate group.

- Application Example : In Suzuki-Miyaura couplings, the compound reacts with aryl boronic acids at the 4-position, achieving 70–90% yields using Pd(PPh₃)₄ catalyst .

- Challenges : Competing thiocyanate hydrolysis under basic conditions requires strict pH control (pH 6–7) .

属性

IUPAC Name |

1-(difluoromethoxy)-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NOS/c9-8(10)12-7-4-2-1-3-6(7)11-5-13/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEYJNMZRUJHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359247 | |

| Record name | 1-(difluoromethoxy)-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101856-90-0 | |

| Record name | 1-(difluoromethoxy)-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。